![molecular formula C3H9NO2 B1601118 3-(Aminooxy)propan-1-OL CAS No. 343925-76-8](/img/structure/B1601118.png)
3-(Aminooxy)propan-1-OL
Overview
Description
3-(Aminooxy)propan-1-OL is an organic compound with the molecular formula C3H9NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxy group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with hydroxylamine. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
ClCH2CH2CH2OH+NH2OH→NH2OCH2CH2CH2OH+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the aminooxy group to an amine group, yielding 3-aminopropan-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 3-aminopropan-1-ol.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-(Aminooxy)propan-1-OL contains an aminooxy functional group that allows it to form oxime bonds with aldehydes and ketones. This reactivity is crucial for its role in bioconjugation and the synthesis of complex biomolecules. The compound acts as a linker in various chemical reactions, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation.
Bioconjugation Reactions
One of the primary applications of this compound is in bioconjugation, where it serves as a versatile linker to connect biomolecules such as proteins and nucleic acids. This capability is essential for developing therapeutics and diagnostic tools.
Case Study: In a study involving the synthesis of oligonucleotides, this compound was utilized to create 3'-aminooxy-modified oligonucleotides. These were conjugated with aldehyde derivatives through oxime ligation, demonstrating the compound's utility in genetic engineering and molecular biology applications .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored as an inhibitor of ornithine decarboxylase (ODC), an enzyme implicated in cancer progression. The compound competes with the substrate ornithine for binding at the catalytic site of ODC, showcasing its potential as a therapeutic agent against hyperproliferative diseases.
Data Table: ODC Inhibition Studies
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 10 | Non-covalent binding to ODC |
1-Amino-oxy-3-aminopropane (APA) | 5 | Covalent modification of ODC |
This table illustrates that variations of aminooxy compounds can exhibit potent inhibitory effects on ODC, highlighting their relevance in drug design .
Materials Science
In materials science, this compound is employed in the synthesis of hydrogels for biomedical applications. These hydrogels can be used for drug delivery systems or tissue engineering due to their biocompatibility and ability to form stable networks.
Case Study: Research demonstrated that hydrogels formed using aminooxy linkers displayed good cell viability and mechanical properties suitable for neural tissue engineering applications. The incorporation of aminooxy groups facilitated crosslinking with aldehyde-functionalized polymers, enhancing the material's structural integrity .
Mechanism of Action
The mechanism of action of 3-(Aminooxy)propan-1-OL involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
3-Aminopropan-1-ol: Similar structure but lacks the aminooxy group.
2-Aminoethanol: Contains an amino group and a hydroxy group but has a shorter carbon chain.
Hydroxylamine: Contains an aminooxy group but lacks the propanol backbone.
Uniqueness: 3-(Aminooxy)propan-1-OL is unique due to the presence of both an aminooxy group and a hydroxy group on a three-carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Biological Activity
3-(Aminooxy)propan-1-OL, also known as 3-aminooxy-1-propanol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neurobiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an aminooxy functional group that contributes to its biological activity. The compound's structure can be represented as follows:
This structure allows it to interact with various biological targets, influencing cellular processes.
The biological activity of this compound involves several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : This compound has been shown to inhibit NOS, which is crucial in regulating nitric oxide levels in cells. Elevated nitric oxide can lead to apoptosis in certain cell types, making this inhibition significant in cancer biology .
- Modulation of Neurotrophic Factors : Research indicates that this compound may enhance the activity of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a vital role in neuronal survival and differentiation. This modulation could have implications for neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer Cells : Studies have indicated that treatment with this compound leads to reduced cell viability in MCF-7 breast cancer cells, suggesting its potential as an anti-cancer agent .
- Neuroprotective Effects : In models of neuronal injury, this compound has been reported to protect against excitotoxicity, potentially through its effects on BDNF signaling pathways .
Case Studies
Several case studies and experimental results highlight the compound's efficacy:
Study | Cell Type | Effect Observed | Reference |
---|---|---|---|
1 | MCF-7 (Breast Cancer) | Reduced viability | |
2 | SH-SY5Y (Neuroblastoma) | Neuroprotection against glutamate toxicity | |
3 | Primary Neurons | Enhanced survival and differentiation |
Research Findings
Recent research has focused on the compound's role in cancer therapy and neuroprotection:
- Cancer Therapy : The inhibition of tumor growth via apoptosis induction in various cancer cell lines has been a focal point. The compound's ability to modulate signaling pathways associated with cell survival has been linked to its anti-cancer properties .
- Neuroprotective Properties : Investigations into neurodegenerative diseases have revealed that this compound may enhance neuronal survival through the activation of protective pathways involving BDNF. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Properties
IUPAC Name |
3-aminooxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-6-3-1-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKXUXOXXKPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509443 | |
Record name | 3-(Aminooxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343925-76-8 | |
Record name | 3-(Aminooxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminooxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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